molecular formula C24H27N3O2 B2419067 3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide CAS No. 906149-89-1

3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide

Cat. No.: B2419067
CAS No.: 906149-89-1
M. Wt: 389.499
InChI Key: GSWJEIHEAINGHZ-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyclohexyl group, a quinazolinone moiety, and a propanamide linkage, making it a unique molecule with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Oxidation Products: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction Products: Reduced quinazolinone compounds with altered oxidation states.

    Substitution Products: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is unique due to its specific substitution pattern on the quinazolinone moiety, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

3-cyclohexyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-17-25-22-10-6-5-9-21(22)24(29)27(17)20-14-12-19(13-15-20)26-23(28)16-11-18-7-3-2-4-8-18/h5-6,9-10,12-15,18H,2-4,7-8,11,16H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWJEIHEAINGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CCC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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